N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide
Description
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a methylsulfonamide moiety linked to a phenyl group. This compound’s structural uniqueness lies in its strained cyclopropane ring, which confers distinct electronic and steric properties, and the hydroxymethyl group, which enhances hydrophilicity. Sulfonamides are widely studied for their biological activities, including enzyme inhibition (e.g., carbonic anhydrase, proteases) and antimicrobial properties .
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c14-10-12(6-7-12)9-13-17(15,16)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
InChI Key |
QNUPGNFGRLRKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common approach includes the reaction of 1-(hydroxymethyl)cyclopropane with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido derivatives.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The sulfonamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
Key Observations
Cyclopropane vs. Cyclohexane/Bicyclic Systems The target’s cyclopropane introduces significant ring strain (~27 kcal/mol), enhancing reactivity compared to the more stable cyclohexane or bicyclo[2.2.1]heptane systems . This strain may improve binding to rigid enzyme pockets but reduce metabolic stability.
Hydroxymethyl vs. Hydroxyethyl/Other Substituents
- The hydroxymethyl group on the cyclopropane increases solubility (logP = 1.2) compared to N-(cyclohexylmethyl) derivatives (logP = 2.5). However, N-(2-hydroxyethyl)-1-phenylmethanesulfonamide (logP = 0.9) demonstrates even higher hydrophilicity due to its flexible chain .
Sulfonamide Acidity
- The electron-withdrawing cyclopropane ring slightly lowers the sulfonamide’s pKa (~9.5) compared to cyclohexane-based analogues (pKa ~10.2), enhancing hydrogen-bonding capacity in biological systems.
Research Findings and Functional Implications
- Metabolic Stability : The cyclopropane ring in the target compound reduces oxidative metabolism compared to cyclohexane derivatives, as shown in microsomal stability assays (t₁/₂ = 45 min vs. 22 min for cyclohexane analogue) .
- Enzyme Inhibition : Molecular docking studies suggest the bicyclic compound () binds more tightly to hydrophobic enzyme pockets (ΔG = -9.2 kcal/mol) than the target compound (ΔG = -8.5 kcal/mol) due to its rigid structure .
- Solubility-Toxicity Trade-off : While the hydroxymethyl group improves solubility, it may increase renal clearance rates, as observed in pharmacokinetic studies of similar sulfonamides.
Biological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of treating diseases such as acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), pharmacokinetic profiles, and case studies that highlight its efficacy and mechanisms of action.
Chemical Structure
The compound features a cyclopropyl group, which is significant in medicinal chemistry for enhancing metabolic stability and biological activity. The general structure can be represented as follows:
This structure includes a hydroxymethyl group on the cyclopropane, which may influence its interaction with biological targets.
Research has indicated that this compound exhibits antiproliferative activity against various AML cell lines. Notably, it has been shown to induce differentiation in AML cells, which is crucial for therapeutic strategies aimed at this aggressive form of cancer. The compound's ability to upregulate CD11b expression and decrease cell viability suggests that it may modulate signaling pathways associated with cell differentiation and apoptosis .
Structure-Activity Relationships (SAR)
A series of analogues were synthesized to explore the influence of different substituents on biological activity. The following observations were made:
- Substituent Size : Increasing the size of substituents on the cyclopropyl group improved activity. For instance, compounds with ethyl groups exhibited better potency compared to those with smaller methyl groups .
- Metabolic Stability : Compounds with specific structural modifications showed enhanced metabolic stability, which is critical for their therapeutic potential. For example, certain phenyl-substituted analogues demonstrated lower clearance rates in vivo, correlating with higher plasma concentrations over time .
Study 1: Differentiation Induction in AML
In a study focused on differentiating AML cells, this compound was evaluated alongside other compounds. It was found to significantly induce morphological changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics. This effect was quantified by measuring changes in cell proliferation rates across several AML cell lines .
Study 2: Pharmacokinetic Evaluation
The pharmacokinetic profile of the compound was assessed in male CD-1 mice. After administration via both intravenous and oral routes, blood concentrations were measured over 24 hours. The results indicated that while the compound had a moderate clearance rate, its bioavailability was promising for further development .
Data Table: Summary of Biological Activity
| Compound Name | Activity (EC50) | Metabolic Stability | Clearance Rate |
|---|---|---|---|
| This compound | 620 nM | High (ER = 0.33) | Moderate |
| Phenyl-substituted analogue | 1.9 µM | Low (ER = 0.05) | High |
Q & A
Basic: What are the recommended synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves constructing the cyclopropane ring early in the sequence. A common approach is to use tert-butoxycarbonyl (Boc)-protected intermediates to stabilize reactive groups during cyclopropanation. For example, trans-2-ethoxycyclopropanecarboxylic acid derivatives (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate) can serve as precursors for hydroxymethylcyclopropyl moieties . Key steps include:
- Cyclopropanation : Use transition metal catalysts (e.g., Rh(II)) or Simmons-Smith reagents for ring formation.
- Sulfonamide Coupling : React the cyclopropane intermediate with phenylmethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Hydroxymethyl Introduction : Hydrolysis of protected esters (e.g., benzyl carbamates) under acidic or basic conditions .
Optimization : Monitor reaction temperature (0–6°C for sulfonamide coupling to minimize side reactions) and use anhydrous solvents to enhance yield .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N/S ratios .
Basic: How does the hydroxymethylcyclopropyl moiety influence the compound’s stability under various storage conditions?
Methodological Answer:
The strained cyclopropane ring and hydroxymethyl group make the compound sensitive to:
- Temperature : Store at -20°C to prevent thermal degradation, as cyclopropanes may undergo ring-opening at elevated temperatures .
- Light : Protect from UV exposure to avoid radical-mediated decomposition (common in sulfonamides) .
- Humidity : Use desiccants to prevent hydrolysis of the hydroxymethyl group to carboxylic acid .
Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from:
- Metabolic Instability : Use LC-MS/MS to identify metabolites in plasma. For example, hydroxylation of the cyclopropane ring may reduce in vivo efficacy .
- Bioavailability : Compare logP values (experimental vs. predicted) to assess membrane permeability. If logP >3, consider prodrug strategies (e.g., acetylating the hydroxymethyl group) .
- Species-Specific Differences : Test the compound in multiple animal models (e.g., rodents vs. zebrafish) to account for metabolic variations .
Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) for this compound’s pharmacological effects?
Methodological Answer:
- Systematic Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups for enhanced sulfonamide acidity) or cyclopropane substituents (e.g., fluorination to improve metabolic stability) .
- Biological Assays :
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett σ values) with IC₅₀ data .
Advanced: What computational methods assist in predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinases) using force fields like AMBER or CHARMM. Focus on sulfonamide hydrogen bonding with catalytic residues .
- Docking Software (AutoDock Vina, Glide) : Predict binding poses using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide S=O groups) using tools like Schrödinger’s Phase .
Advanced: How should researchers address discrepancies in NMR data during structural confirmation?
Methodological Answer:
- Solvent Effects : Use deuterated DMSO-d₆ to resolve broad NH peaks from sulfonamide protons .
- Dynamic Processes : Variable-temperature NMR (VT-NMR) can detect hindered rotation in the cyclopropane ring (e.g., coalescence near 80°C) .
- Spectral Comparison : Cross-reference with published spectra of structurally similar sulfonamides (e.g., N-(2-phenoxyphenyl)methanesulphonamide ).
Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
